molecular formula C16H20FNO2 B2449295 (3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone CAS No. 2034354-98-6

(3-(3-fluorophenyl)pyrrolidin-1-yl)(tetrahydro-2H-pyran-4-yl)methanone

Cat. No.: B2449295
CAS No.: 2034354-98-6
M. Wt: 277.339
InChI Key: NXXNVMCWVGLQMX-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains a pyrrolidine ring and a tetrahydro-2H-pyran ring . The pyrrolidine ring is a five-membered nitrogen heterocycle widely used by medicinal chemists to obtain compounds for the treatment of human diseases . The tetrahydro-2H-pyran ring is a six-membered oxygen heterocycle .


Synthesis Analysis

The synthesis of similar compounds involves the construction of the pyrrolidine ring from different cyclic or acyclic precursors . The synthesis can also involve the functionalization of preformed pyrrolidine rings . The stereogenicity of carbons in the pyrrolidine ring is a significant feature, and different stereoisomers can lead to a different biological profile of drug candidates .


Molecular Structure Analysis

The molecular structure of this compound is characterized by a pyrrolidine ring and a tetrahydro-2H-pyran ring . The pyrrolidine ring contributes to the stereochemistry of the molecule and allows efficient exploration of the pharmacophore space due to sp3-hybridization . The tetrahydro-2H-pyran ring also contributes to the three-dimensional structure of the molecule .

Scientific Research Applications

Synthesis and Crystallography

  • Synthesis Techniques : This compound is created using a three-step substitution reaction. This process involves the formation of boric acid ester intermediates with benzene rings (Huang et al., 2021).
  • Crystal Structure Analysis : Using FTIR, NMR spectroscopy, and mass spectrometry, the structure of these compounds is confirmed. X-ray diffraction is employed for crystallographic analysis, with the molecular structures further calculated using density functional theory (DFT) to ensure consistency with crystal structures (Huang et al., 2021).

Antimicrobial Activity

  • Antimicrobial Properties : Certain derivatives of this compound class demonstrate significant antimicrobial activity. This is evident in compounds that contain a methoxy group, showing high antimicrobial activity against standard drugs like ciprofloxacin and fluconazole (Kumar et al., 2012).

Neuropharmacological Potential

  • Anticonvulsant Agents : Some derivatives have shown potential as anticonvulsant agents. For instance, specific compounds within this class have demonstrated efficacy in the maximal electroshock (MES) test, indicating potential as sodium channel blockers and anticonvulsant agents (Malik & Khan, 2014).

Spectroscopic Properties

  • Spectroscopic Studies : These compounds' electronic absorption, excitation, and fluorescence properties have been studied in various solvents. The results assist in understanding how different environments affect their spectroscopic properties, relevant in material science and photophysics (Al-Ansari, 2016).

Molecular Docking and Antimicrobial Activity

  • Molecular Docking Studies : Theoretical vibrational studies, along with molecular docking, have been conducted to understand the antimicrobial activity of certain derivatives. This research highlights the potential of these compounds in developing new antibacterial and antifungal agents (Sivakumar et al., 2021).

Organotin(IV) Complexes

  • Organotin(IV) Complex Synthesis : The synthesis of new organotin(IV) complexes with (2-hydroxyphenyl)(pyrrolidin-1-yl)methanone ligands has been explored. These complexes show promising antibacterial activities, suggesting potential pharmaceutical applications (Singh, Singh, & Bhanuka, 2016).

Future Directions

The future directions for this compound could involve further investigation into its biological activity and potential therapeutic applications . The design of new compounds with different biological profiles could also be guided by the structure of this compound .

Properties

IUPAC Name

[3-(3-fluorophenyl)pyrrolidin-1-yl]-(oxan-4-yl)methanone
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H20FNO2/c17-15-3-1-2-13(10-15)14-4-7-18(11-14)16(19)12-5-8-20-9-6-12/h1-3,10,12,14H,4-9,11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

NXXNVMCWVGLQMX-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1C2=CC(=CC=C2)F)C(=O)C3CCOCC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H20FNO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

277.33 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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